molecular formula C5H6FNO3S B1524969 (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride CAS No. 1311317-32-4

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride

Cat. No.: B1524969
CAS No.: 1311317-32-4
M. Wt: 179.17 g/mol
InChI Key: DXOWYDLFFKYMOF-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C5H6FNO3S and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride are organic molecules. The compound interacts with these molecules to facilitate various organic synthesis reactions .

Mode of Action

The mechanism of action of this compound involves protonation. It adds a proton to the organic molecules, which enables the formation of new bonds between the protonated molecule and the compound . This interaction results in changes that facilitate various organic synthesis reactions.

Result of Action

The result of the action of this compound is the facilitation of various organic synthesis reactions. By adding a proton to organic molecules and enabling the formation of new bonds, the compound plays a crucial role in these reactions .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOWYDLFFKYMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249392
Record name 3-Isoxazolemethanesulfonyl fluoride, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-32-4
Record name 3-Isoxazolemethanesulfonyl fluoride, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolemethanesulfonyl fluoride, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.